N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine;2,4,6-trichloro-1,3,5-triazine;2,4,4-trimethylpentan-2-amine
Overview
Description
N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine;2,4,6-trichloro-1,3,5-triazine;2,4,4-trimethylpentan-2-amine is a high molecular weight oligomeric hindered amine light stabilizer (HALS) and heat stabilizer. It is known for its excellent compatibility, good resistance to extraction, and low volatility. This compound is particularly effective in providing long-term thermal stability and light stability to various polymers, including polyolefins, polyacetals, polyamides, polyurethanes, and polyvinyl chloride (PVC) .
Mechanism of Action
Target of Action
Chimassorb LS 944LD, also known as Chimassorb® 944, is a high molecular weight oligomeric hindered amine light stabilizer (HALS) . Its primary targets are polyolefins (PP, PE), olefin copolymers such as EVA, and blends of polypropylene with elastomers . It is also effective in polyacetals, polyamides, polyurethanes, flexible and rigid PVC, PVC blends, and certain styrenic elastomer and adhesive specialty applications .
Mode of Action
Chimassorb LS 944LD acts by absorbing UV light and converting it into heat . This prevents degradation and discoloration of the materials it is applied to . Its high thermal stability and low volatility make it suitable for long-term protection .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of Chimassorb LS 944LD, we can discuss its properties related to its distribution and stability. It shows excellent compatibility, good resistance to extraction, and low volatility . These properties suggest that once applied, Chimassorb LS 944LD remains stable and effective over time.
Result of Action
Chimassorb LS 944LD imparts excellent light stability to thin articles, particularly fibers and films . In thick cross sections, it is specifically suitable for polyethylene articles . It is highly effective as a long-term thermal stabilizer in both thin and thick articles and shows good extraction resistance .
Action Environment
The action of Chimassorb LS 944LD can be influenced by environmental factors such as light and heat. For instance, the presence of a UV absorber (e.g., Tinuvin® 326/328 or Chimassorb® 81) is recommended for unpigmented or slightly pigmented articles or to improve the light fastness of certain organic pigments . This suggests that the efficacy and stability of Chimassorb LS 944LD can be enhanced in certain environmental conditions.
Biochemical Analysis
Biochemical Properties
Chimassorb LS 944LD plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It acts as a stabilizer by inhibiting the degradation of polymers through the scavenging of free radicals generated by ultraviolet radiation. The compound interacts with enzymes such as superoxide dismutase and catalase, which are involved in the detoxification of reactive oxygen species. Additionally, Chimassorb LS 944LD can bind to proteins and other biomolecules, forming stable complexes that prevent oxidative damage .
Cellular Effects
Chimassorb LS 944LD has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the upregulation of antioxidant genes. This activation helps protect cells from oxidative stress and maintains cellular homeostasis. Furthermore, Chimassorb LS 944LD can affect mitochondrial function by reducing the production of reactive oxygen species and enhancing ATP synthesis .
Molecular Mechanism
The molecular mechanism of Chimassorb LS 944LD involves several key interactions at the molecular level. The compound exerts its effects by binding to biomolecules, inhibiting or activating enzymes, and altering gene expression. Chimassorb LS 944LD can bind to free radicals, neutralizing them and preventing oxidative damage to cellular components. It also inhibits enzymes such as lipoxygenase and cyclooxygenase, which are involved in the production of pro-inflammatory mediators. Additionally, the compound can modulate gene expression by interacting with transcription factors and epigenetic regulators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Chimassorb LS 944LD change over time due to its stability, degradation, and long-term impact on cellular function. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Prolonged exposure to ultraviolet radiation can lead to the gradual breakdown of Chimassorb LS 944LD, reducing its effectiveness as a stabilizer. Long-term studies have shown that the compound can maintain cellular function and protect against oxidative damage for extended durations, making it a reliable additive in polymer applications .
Dosage Effects in Animal Models
The effects of Chimassorb LS 944LD vary with different dosages in animal models. At low doses, the compound effectively protects against oxidative stress and maintains cellular homeostasis. At higher doses, Chimassorb LS 944LD can exhibit toxic or adverse effects, such as cytotoxicity and disruption of cellular processes. Threshold effects have been observed, where the compound’s protective effects plateau at a certain dosage, beyond which no additional benefits are observed. It is crucial to determine the optimal dosage to maximize the compound’s protective effects while minimizing potential toxicity .
Metabolic Pathways
Chimassorb LS 944LD is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels. The compound can enhance the activity of antioxidant enzymes such as superoxide dismutase and catalase, promoting the detoxification of reactive oxygen species. Additionally, Chimassorb LS 944LD can influence the metabolism of lipids and carbohydrates by modulating key enzymes involved in these pathways. These interactions help maintain cellular homeostasis and protect against oxidative damage .
Transport and Distribution
Within cells and tissues, Chimassorb LS 944LD is transported and distributed through interactions with transporters and binding proteins. The compound can bind to specific transporters, facilitating its uptake and distribution to target sites. Additionally, Chimassorb LS 944LD can interact with binding proteins, forming stable complexes that enhance its localization and accumulation within cells. These interactions ensure the compound’s effective distribution and activity within cellular compartments .
Subcellular Localization
Chimassorb LS 944LD exhibits specific subcellular localization, which influences its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For instance, Chimassorb LS 944LD can accumulate in mitochondria, where it exerts its protective effects by reducing reactive oxygen species production and enhancing ATP synthesis. Additionally, the compound can localize to the nucleus, where it modulates gene expression and protects against oxidative damage .
Preparation Methods
N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine;2,4,6-trichloro-1,3,5-triazine;2,4,4-trimethylpentan-2-amine is synthesized through a series of chemical reactions involving the formation of poly [ [6- [ (1,1,3,3-tetramethylbutyl)amino]-1,3,5-triazine-2,4-diyl] [ (2,2,6,6-tetramethyl-4-piperidinyl)imino]-1,6-hexanediyl [ (2,2,6,6-tetramethyl-4-piperidinyl)imino]]. The synthetic route typically involves the reaction of 1,1,3,3-tetramethylbutylamine with 1,3,5-triazine derivatives under controlled conditions. Industrial production methods focus on optimizing reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine;2,4,6-trichloro-1,3,5-triazine;2,4,4-trimethylpentan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly when exposed to UV light, leading to the formation of stable radicals that help in stabilizing the polymer matrix.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Substitution reactions involving the replacement of functional groups can occur, particularly in the presence of strong nucleophiles or electrophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions are typically stable radicals and substituted derivatives of the original compound .
Scientific Research Applications
N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine;2,4,6-trichloro-1,3,5-triazine;2,4,4-trimethylpentan-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a light stabilizer in various polymeric materials to prevent degradation and discoloration caused by UV light.
Biology: The compound’s stability and compatibility with different polymers make it useful in the development of biomedical devices and materials.
Medicine: Its application in medical devices and packaging materials helps in maintaining the integrity and longevity of these products.
Comparison with Similar Compounds
N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine;2,4,6-trichloro-1,3,5-triazine;2,4,4-trimethylpentan-2-amine is compared with other hindered amine light stabilizers (HALS) such as Chimassorb 2020 and Tinuvin 770. While all these compounds provide excellent light and thermal stability, this compound is unique due to its high molecular weight, which contributes to its superior extraction resistance and compatibility with a wide range of polymers. Similar compounds include:
Chimassorb 2020: Known for its high UV stability and compatibility with polypropylene fibers.
Tinuvin 770: Another HALS with excellent light stabilization properties but lower molecular weight compared to this compound
Properties
IUPAC Name |
N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine;2,4,6-trichloro-1,3,5-triazine;2,4,4-trimethylpentan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H50N4.C8H19N.C3Cl3N3/c1-21(2)15-19(16-22(3,4)27-21)25-13-11-9-10-12-14-26-20-17-23(5,6)28-24(7,8)18-20;1-7(2,3)6-8(4,5)9;4-1-7-2(5)9-3(6)8-1/h19-20,25-28H,9-18H2,1-8H3;6,9H2,1-5H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORECYURYFJYPKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NCCCCCCNC2CC(NC(C2)(C)C)(C)C)C.CC(C)(C)CC(C)(C)N.C1(=NC(=NC(=N1)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H69Cl3N8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
70624-18-9 | |
Record name | 1,6-Hexanediamine, N1,N6-bis(2,2,6,6-tetramethyl-4-piperidinyl)-, polymer with 2,4,6-trichloro-1,3,5-triazine, reaction products with 2,4,4-trimethyl-2-pentanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70624-18-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
708.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70624-18-9, 71878-19-8 | |
Record name | 1,6-Hexanediamine, N1,N6-bis(2,2,6,6-tetramethyl-4-piperidinyl)-, polymer with 2,4,6-trichloro-1,3,5-triazine, reaction products with 2,4,4-trimethyl-2-pentanamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070624189 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,6-Hexanediamine, N1,N6-bis(2,2,6,6-tetramethyl-4-piperidinyl)-, polymer with 2,4,6-trichloro-1,3,5-triazine, reaction products with 2,4,4-trimethyl-2-pentanamine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,6-Hexanediamine, N1,N6-bis(2,2,6,6-tetramethyl-4-piperidinyl)-, polymer with 2,4,6-trichloro-1,3,5-triazine, reaction products with 2,4,4-trimethyl-2-pentanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.271 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Poly[[6-[(1,1,3,3-tetramethylbutyl)amino]-1,3,5-triazine-2,4-diyl][(2,2,6,6-tetramethyl-4-piperidinyl)imino]-1,6-hexanediyl[(2,2,6,6-tetramethyl-4-piperidinyl)imino]] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.341 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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